molecular formula C7H7F2NO2 B12951177 4-Amino-2-(difluoromethoxy)phenol

4-Amino-2-(difluoromethoxy)phenol

Cat. No.: B12951177
M. Wt: 175.13 g/mol
InChI Key: VQRUWLOHXDJCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(difluoromethoxy)phenol is an organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(difluoromethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The diazotization of corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid is another method used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 4-Amino-2-(difluoromethoxy)phenol involves its interaction with various molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the phenol group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(difluoromethoxy)phenol is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

4-amino-2-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(10)1-2-5(6)11/h1-3,7,11H,10H2

InChI Key

VQRUWLOHXDJCHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.